N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide
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Overview
Description
N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and a hydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl moiety can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for their anticancer properties, especially in colorectal cancer.
Industry: The compound’s unique structure makes it valuable for the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce cell cycle arrest and apoptosis through the activation of the p53–p21 pathway . This pathway is crucial for regulating cell growth and preventing tumor development.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide: A resveratrol analogue that also induces cell cycle arrest and apoptosis in cancer cells.
N-[2-(4-hydroxyphenyl)ethylcarbamoyl]dodecanamide: Another compound with a similar structure but different chain length and properties.
Uniqueness
N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
CAS No. |
903854-25-1 |
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Molecular Formula |
C20H18N2O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c23-15-9-7-14(8-10-15)11-12-21-19(24)16-4-1-2-5-17(16)22-20(25)18-6-3-13-26-18/h1-10,13,23H,11-12H2,(H,21,24)(H,22,25) |
InChI Key |
UJPHVDUBFBPOCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)O)NC(=O)C3=CC=CO3 |
solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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